4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate
Description
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a synthetic small molecule designed to modulate the apelin/APJ receptor system, a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis, energy metabolism, and gastrointestinal function . Structurally, it features a 4H-pyran-3-yl core substituted with a pyrimidin-2-ylsulfanylmethyl group at position 6 and a 4-(pyrrolidine-1-sulfonyl)benzoate ester at position 2. The pyrrolidine-1-sulfonyl substituent distinguishes it from closely related analogs, such as ML221 (4-nitrobenzoate derivative), which has been extensively studied as a selective APJ antagonist .
This compound was likely developed through structure-activity relationship (SAR) optimization efforts targeting the APJ receptor, a receptor associated with cardiovascular diseases and metabolic disorders.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c25-18-12-16(14-31-21-22-8-3-9-23-21)29-13-19(18)30-20(26)15-4-6-17(7-5-15)32(27,28)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVACLVFDIXNKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multi-step organic reactionsThe final step often involves the esterification of the benzoate group under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and potential bioactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety may interact with nucleic acids, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate and related compounds:
Key Observations:
Substituent Effects on APJ Activity The 4-nitro group in ML221 confers the highest potency (IC₅₀ = 0.70 μM in cAMP assays), likely due to strong electron-withdrawing effects that enhance receptor binding . 4-bromo and 4-CF₃ substituents show reduced potency (~5–10 μM), suggesting steric or electronic mismatches at the APJ binding site . The pyrrolidine-1-sulfonyl group in the target compound introduces a bulky, polar substituent. Sulfonamide groups are known to improve metabolic stability and solubility compared to esters, but this may come at the cost of reduced membrane permeability .
Selectivity and Off-Target Effects ML221 demonstrates >37-fold selectivity for APJ over the angiotensin II type 1 (AT1) receptor and minimal activity against 29 other GPCRs (except κ-opioid and benzodiazepine receptors at 10 μM) . The selectivity profile of the pyrrolidine-sulfonyl analog remains uncharacterized, but sulfonamide-containing compounds often exhibit cleaner off-target profiles due to reduced nonspecific interactions .
Physicochemical Properties
- ML221 has poor aqueous solubility at pH 7.4 but moderate permeability in PAMPA assays. Its rapid metabolism in human and mouse liver microsomes limits in vivo utility .
- The pyrrolidine-sulfonyl group may improve solubility via hydrogen bonding but could also increase metabolic stability by resisting esterase-mediated hydrolysis, a common issue with benzoate esters .
Synthetic Accessibility ML221 is synthesized via a three-step route involving chlorination, alkylation, and esterification (Scheme 1 in ).
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyran ring fused with a pyrimidine moiety and a sulfonamide group, suggest diverse applications in medicinal chemistry, particularly in enzyme inhibition and therapeutic interventions.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 372.42 g/mol. The presence of functional groups such as sulfonyl and pyrimidine enhances its reactivity and potential interactions with biological targets.
Enzyme Inhibition
Research has indicated that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate exhibit significant enzyme inhibitory activity, particularly against:
- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission, and inhibitors can be beneficial in treating conditions like Alzheimer's disease.
- Urease : Inhibition of urease is important for managing urinary tract infections and certain gastrointestinal disorders.
A study reported that several synthesized compounds demonstrated strong AChE inhibition, with IC50 values ranging from 0.63 to 6.28 µM, indicating potential therapeutic applications in neurodegenerative diseases .
Antibacterial Activity
The compound's antibacterial properties have been evaluated against various bacterial strains. Notably, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis. The structure-function relationship indicates that the pyrimidine and sulfonamide moieties contribute significantly to the antibacterial efficacy .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. The pyrimidine moiety may facilitate binding to nucleic acids, while the pyran ring enhances interactions with protein targets. Such interactions could modulate biological pathways, leading to the observed pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Studies : Compounds structurally related to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran were tested against various bacterial strains, showing notable activity patterns that suggest a broad spectrum of antimicrobial action .
- Enzyme Inhibition Studies : Research highlighted the importance of specific functional groups in enhancing enzyme inhibition. For instance, derivatives containing sulfonamide functionalities exhibited significant urease inhibition, which could lead to new therapeutic agents for treating infections caused by urease-producing bacteria .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Pyran + Pyrimidine | AChE Inhibitor | 0.63 |
| Compound B | Sulfonamide | Urease Inhibitor | 1.13 |
| Compound C | Pyrimidine | Antibacterial | 2.14 |
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Conditions | Reference Source |
|---|---|---|
| Solvent | Dichloromethane, ethanol, or DMF | |
| Temperature | 0–80°C (depending on step) | |
| Catalysts | DMAP, HOBt for esterification |
Yields (60–85%) depend on rigorous purification via column chromatography or recrystallization .
Basic: How is the molecular structure of this compound validated?
Q. Methodology :
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., pyran carbonyl at δ ~170 ppm, pyrimidine protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Key peaks for C=O (1650–1750 cm) and S-O (1150–1250 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z ~487.12) .
Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent Modification | Observed Effect on Activity | Source |
|---|---|---|
| 4-Fluorobenzoate (Analog) | Enhanced enzyme inhibition | |
| 4-Chlorobenzoate (Analog) | Increased cytotoxicity | |
| Pyrrolidine-1-sulfonyl | Improved solubility and target binding |
The pyrrolidine sulfonyl group enhances interaction with charged residues in enzyme active sites, while halogenated benzoates improve lipophilicity and membrane permeability .
Advanced: What experimental approaches resolve contradictions in reported biological data?
Q. Strategies :
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Assay Standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Substituent Cross-Comparison : Test analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to isolate substituent effects .
Example : Discrepancies in cytotoxicity may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols .
Advanced: What is the mechanistic basis for its enzyme inhibitory activity?
Q. Proposed Mechanism :
- The pyrimidine-sulfanylmethyl group binds to cysteine residues in enzyme active sites via disulfide exchange .
- The pyrrolidine sulfonyl moiety interacts with positively charged residues (e.g., lysine/arginine), enhancing binding affinity (K values ~50–200 nM in kinase assays) .
- Validation : Competitive inhibition confirmed via Lineweaver-Burk plots .
Advanced: How can reaction conditions be optimized for scaling up synthesis without compromising yield?
Q. Optimization Strategies :
| Parameter | Industrial Approach | Lab-Scale Method |
|---|---|---|
| Solvent | Switch to ethanol (recyclable) | Dichloromethane |
| Catalysis | Use immobilized catalysts (e.g., polymer-supported DMAP) | Homogeneous catalysts |
| Workup | Continuous flow reactors | Batch processing |
Process analytical technology (PAT) monitors reaction progress in real time .
Advanced: What analytical methods address stability challenges under physiological conditions?
Q. Stability Assessment :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. The compound is stable at pH 7.4 but hydrolyzes rapidly in acidic conditions (t < 2 hr at pH 2) .
- Thermal Stability : DSC/TGA reveals decomposition above 150°C, requiring storage at –20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
